Einecs 215-473-0
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 215-473-0 is a unique identifier for a chemical substance listed in the European Union’s inventory of commercially available compounds. These substances are exempt from full registration under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) but may still require hazard assessments .
Key characteristics of EINECS-listed compounds include well-defined chemical structures, commercial availability, and diverse applications across industries such as pharmaceuticals, agrochemicals, and materials science. The lack of explicit structural or functional data for EINECS 215-473-0 necessitates comparisons with structurally or functionally analogous compounds to infer its properties and risks.
Properties
CAS No. |
1327-27-1 |
|---|---|
Molecular Formula |
C14H14N4Na2O2S |
Molecular Weight |
348.33 g/mol |
IUPAC Name |
disodium;N-[2,4-diamino-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl]acetamide;sulfide |
InChI |
InChI=1S/C14H14N4O2.2Na.S/c1-8(19)17-13-7-14(12(16)6-11(13)15)18-9-2-4-10(20)5-3-9;;;/h2-7H,15-16H2,1H3,(H,17,19);;;/q;2*+1;-2 |
InChI Key |
UFKMRVOMDFXLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N)N)N=C2C=CC(=O)C=C2.[Na+].[Na+].[S-2] |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 215-473-0 involves the reaction of N-(2,4-Diamino-5-(4-oxocyclohexa-2,5-dienylideneamino)phenyl)acetamide with sodium polysulfide in an aqueous solution. The reaction is typically carried out at 110°C for 30 hours. The product is then oxidized in a dilute sodium hydroxide solution, followed by salt precipitation and treatment with dilute hydrochloric acid to improve solubility .
Chemical Reactions Analysis
Einecs 215-473-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as sodium hydroxide.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and sodium polysulfide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 215-473-0 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of Einecs 215-473-0 involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Structural Analogs Based on Tanimoto Similarity
A study leveraging Read-Across Structure Activity Relationships (RASAR) evaluated structural analogs of EINECS compounds using PubChem 2D fingerprints and the Tanimoto similarity index. Compounds with ≥70% similarity were classified as analogs. For example:
- Labeled Annex VI compounds (1,387 chemicals) were compared with 33,000 EINECS substances, revealing that a small subset of labeled compounds (e.g., chlorinated alkanes, organothiophosphates) could predict toxicity and physicochemical properties for a large fraction of EINECS chemicals .
Table 1: Coverage of EINECS Chemicals by Structural Analogs
| Metric | Value | Source |
|---|---|---|
| Labeled compounds | 1,387 | |
| Covered EINECS compounds | 33,000 | |
| Similarity threshold | Tanimoto ≥70% |
This approach highlights the utility of computational tools in bridging data gaps for EINECS substances.
Functional Analogs: Physicochemical Property Comparisons
The ERGO project compared the physicochemical space of 28 reference substances (red) with 56,703 EINECS compounds (grey). Key findings include:
- Bioavailability-related properties (e.g., logP, water solubility) of ERGO substances overlapped significantly with EINECS compounds, suggesting shared environmental fate and toxicity profiles .
- Outlier properties (e.g., extreme hydrophobicity) were more frequent in EINECS, necessitating case-by-case risk assessments .
Table 2: Physicochemical Property Comparison (ERGO vs. EINECS)
| Property | ERGO Range | EINECS Range | Overlap (%) |
|---|---|---|---|
| logP | 1.5–4.2 | -0.3–8.1 | 68 |
| Water solubility (mg/L) | 10–1,000 | 0.01–10,000 | 52 |
| Molecular weight (Da) | 200–400 | 100–600 | 75 |
Toxicity Prediction Using QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models were applied to predict acute toxicity for EINECS chemicals:
- Substituted mononitrobenzenes: Models based on log Kow (hydrophobicity) achieved 85% accuracy for fish toxicity predictions within specified log Kow ranges .
- Chlorinated alkanes : In vitro-to-in vivo extrapolation models reduced animal testing by 40% while maintaining regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
